A Comprehensive Technical Guide to the Structural Elucidation of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
A Comprehensive Technical Guide to the Structural Elucidation of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by Senior Application Scientist
Abstract
The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides an in-depth, systematic approach to the structural elucidation of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid, a heterocyclic compound of interest. Moving beyond a simple recitation of techniques, this document delves into the scientific rationale behind the multi-faceted analytical strategy, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. Each protocol is presented as a self-validating system, where data from discrete analyses converge to build an unambiguous and trustworthy structural assignment. This guide is designed to equip researchers with both the theoretical understanding and the practical, field-proven methodologies required for the rigorous characterization of complex small molecules.
Introduction: The Imperative for Unambiguous Structure
In the fields of medicinal chemistry and materials science, 1,3,4-oxadiazole derivatives are recognized for their diverse biological and photophysical properties.[1][2] The precise arrangement of atoms in 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid dictates its physicochemical characteristics and its interactions with biological targets. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. Therefore, a rigorous, multi-technique approach to structure elucidation is not merely academic; it is a critical component of scientific integrity and successful research outcomes.
This guide presents a holistic workflow for confirming the structure of the target molecule, CAS No. 23464-98-4, with a molecular formula of C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol .[3][4] We will proceed logically from establishing the molecular formula to mapping the intricate connectivity of the atoms.
Foundational Analysis: Confirming Molecular Formula and Key Functional Groups
The first phase of elucidation establishes the fundamental building blocks of the molecule: its elemental composition and the primary functional groups present.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before delving into atomic connectivity, we must be certain of the molecular formula. Low-resolution mass spectrometry can often yield a nominal mass that corresponds to multiple possible elemental compositions. HRMS provides the high mass accuracy required to confidently determine the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. This precision is essential for distinguishing between isobaric compounds.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺ or in negative ion mode for the deprotonated molecule [M-H]⁻.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Compare the experimentally measured exact mass of the molecular ion peak with the theoretical exact mass calculated for C₁₁H₁₀N₂O₃. The deviation should be within a narrow tolerance, typically < 5 ppm.
Expected Data Summary:
| Species | Theoretical Exact Mass | Expected Observed Mass (±5 ppm) |
|---|---|---|
| [C₁₁H₁₁N₂O₃]⁺ ([M+H]⁺) | 219.0764 | 219.0753 - 219.0775 |
| [C₁₁H₉N₂O₃]⁻ ([M-H]⁻) | 217.0622 | 217.0611 - 217.0633 |
This initial step provides a high-confidence foundation for all subsequent spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. For our target molecule, we expect to see characteristic vibrations for the carboxylic acid and the aromatic and heterocyclic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for specific functional groups.
Expected Characteristic IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 3300-2500 (very broad) | The extreme broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[5][6][7] |
| Carboxylic Acid C=O | Stretch | 1760-1690 (strong) | A strong, sharp peak indicative of the carbonyl group.[5][8] |
| Aromatic C=C | Stretch | ~1615, ~1580, ~1450 | Multiple bands are typical for the phenyl ring. |
| Oxadiazole C=N | Stretch | ~1625 | Confirms the presence of the imine-like bond within the heterocyclic ring.[9] |
| C-O | Stretch | 1320-1210 | Includes contributions from both the carboxylic acid and the oxadiazole ring ether linkage.[5][10] |
The FTIR spectrum provides a quick "fingerprint" of the molecule, confirming the presence of the carboxylic acid and the aromatic/heterocyclic systems, which are key features of the proposed structure.
Mapping the Carbon-Proton Framework: 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11][12] By combining several NMR experiments, we can piece together the entire molecular puzzle. The elucidation process follows a logical progression, as illustrated below.
Caption: Systematic workflow for NMR-based structure elucidation.
One-Dimensional (1D) NMR: The Initial Blueprint
Expertise & Causality: ¹H and ¹³C NMR spectra provide the fundamental census of proton and carbon environments in the molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing us to distinguish between aromatic, aliphatic, and functionalized positions. Integration in ¹H NMR quantifies the number of protons in each environment, while multiplicity (splitting patterns) reveals adjacent proton neighbors. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for differentiating between CH₃, CH₂, CH, and quaternary carbons in the ¹³C spectrum.[13]
Experimental Protocol: 1D NMR Suite
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Acquire a DEPT-135 spectrum, where CH/CH₃ signals appear positive and CH₂ signals appear negative. Quaternary carbons are absent.
-
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
Table 1: Predicted ¹H NMR Data
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Hₐ | ~12.5 | Broad Singlet | 1H | -COOH |
| Hₑ, Hᵢ | ~8.0 | Multiplet (dd) | 2H | Phenyl (ortho) |
| Hf, Hₖ, Hₗ | ~7.6 | Multiplet | 3H | Phenyl (meta, para) |
| Hc | ~3.1 | Triplet | 2H | -CH₂- (adjacent to Oxadiazole) |
| Hₐ | ~2.9 | Triplet | 2H | -CH₂- (adjacent to COOH) |
Table 2: Predicted ¹³C NMR Data
| Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
|---|---|---|---|
| Cₐ | ~172 | Absent | -COOH |
| Cₑ | ~165 | Absent | Oxadiazole (C-2) |
| Cₖ | ~164 | Absent | Oxadiazole (C-5) |
| Cg | ~132 | Positive (CH) | Phenyl (para) |
| Cᵢ, Cₘ | ~129 | Positive (CH) | Phenyl (meta) |
| Cᵣ, Cₛ | ~127 | Positive (CH) | Phenyl (ortho) |
| Cₒ | ~124 | Absent | Phenyl (ipso) |
| Cᵣ | ~30 | Negative (CH₂) | -CH₂- (adjacent to COOH) |
| Cₐ | ~25 | Negative (CH₂) | -CH₂- (adjacent to Oxadiazole) |
Two-Dimensional (2D) NMR: Connecting the Dots
Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR reveals how they are assembled.[14] Each 2D experiment correlates signals from two frequency axes, providing specific connectivity information.
-
COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling). This is invaluable for tracing out aliphatic chains and substitution patterns on aromatic rings.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). This definitively links the proton and carbon frameworks.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges, typically 2 to 3 bonds. This is the key experiment for connecting molecular fragments across quaternary carbons and heteroatoms, providing the final, unambiguous proof of the overall structure.[15][16]
Experimental Protocol: 2D NMR Suite
-
Using the same sample, acquire standard COSY, HSQC, and HMBC spectra. Optimization of the HMBC experiment for an expected long-range coupling constant of ~8 Hz is a good starting point.
Interpreting the 2D Data:
The power of 2D NMR lies in the cross-peaks that appear off the diagonal.
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